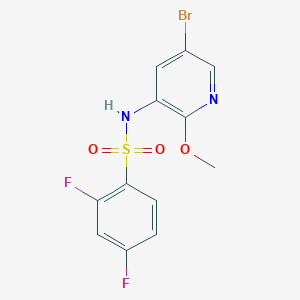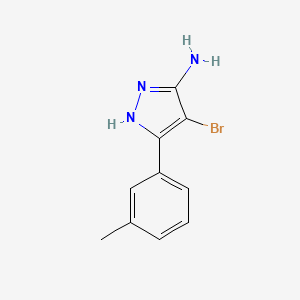![molecular formula C12H17NO2 B1374024 [3-(Benzylamino)oxolan-3-yl]methanol CAS No. 1343596-03-1](/img/structure/B1374024.png)
[3-(Benzylamino)oxolan-3-yl]methanol
Overview
Description
[3-(Benzylamino)oxolan-3-yl]methanol is a chiral alcohol that belongs to a family of oxolane-based compounds. It has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol. This compound is widely used in various fields of research and industry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzylamino)oxolan-3-yl]methanol typically involves the reaction of benzylamine with an oxolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical processes that ensure consistent quality and quantity. The process includes the use of advanced equipment and technology to monitor and control the reaction parameters. The final product is purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
[3-(Benzylamino)oxolan-3-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced form.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
[3-(Benzylamino)oxolan-3-yl]methanol has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Benzylamino)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- [3-(Benzylamino)oxolan-3-yl]methanol is similar to other oxolane-based compounds, such as [3-(Aminomethyl)oxolan-3-yl]methanol and [3-(Phenylamino)oxolan-3-yl]methanol .
Uniqueness
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for a wide range of applications. Its chiral nature and ability to undergo various chemical reactions allow for the synthesis of diverse derivatives with tailored properties .
Properties
IUPAC Name |
[3-(benzylamino)oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(6-7-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWYXGRZUWWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


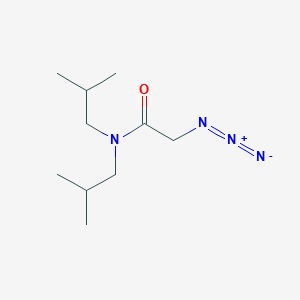
![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)
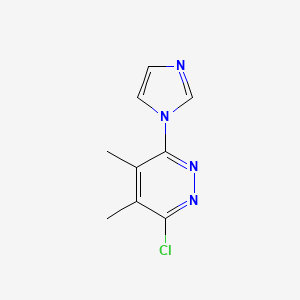
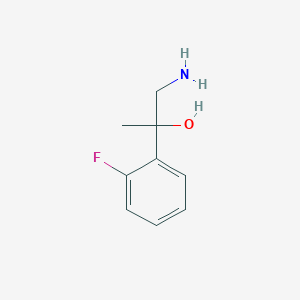
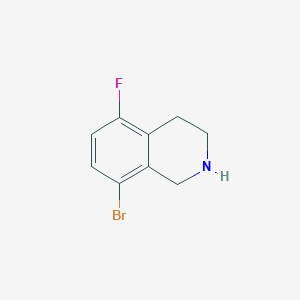
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)
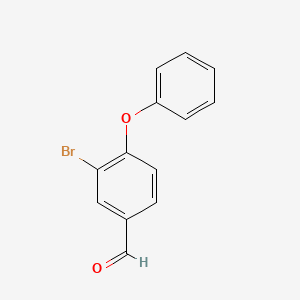

![O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine](/img/structure/B1373951.png)
